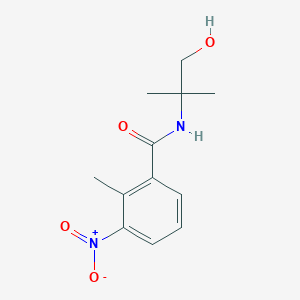

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZSIMYPOXRICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Reduction: 2-methyl-3-aminobenzamide.

Substitution: Various ethers or esters depending on the substituent.

Oxidation: 2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide serves as a ligand in metal-catalyzed C–H bond functionalization reactions. Its N,O-bidentate structure facilitates the chelation of metal ions, which is crucial for forming cyclometallated complexes that act as intermediates in various catalytic processes .

Biological Applications

The compound is being investigated for its potential as a pharmacophore in drug design, particularly in developing enzyme inhibitors. Its structural features may contribute to specific interactions with biological targets, making it a candidate for further pharmacological studies .

Medical Research

Studies have explored the anti-inflammatory and antimicrobial properties of this compound. These properties suggest potential therapeutic applications in treating infections and inflammatory conditions.

Industrial Applications

In industrial settings, this compound is utilized in synthesizing advanced materials and polymers. Its unique chemical properties allow for the development of materials with specific characteristics tailored for various applications.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

- Metal-Catalyzed Reactions : Research has shown that this compound effectively participates in C–H activation reactions when coordinated to transition metals, demonstrating its utility in synthetic organic chemistry .

- Biological Activity : In vitro studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential role in developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide exerts its effects involves its ability to chelate metal ions through its N, O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes . The compound’s nitro group can also participate in redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

| Compound | Substituents on Benzamide | Electronic Effects | Bidentate Ligand Strength |

|---|---|---|---|

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methyl | Electron-donating (+I effect) | Moderate |

| Target Compound | 2-Methyl-3-nitro | Electron-withdrawing (-I, -M) | Strong |

| N-(2-Hydroxyethyl)-4-nitrobenzamide | 4-Nitro | Strong electron-withdrawing (-M) | Weak (steric hindrance) |

Key Observations :

- The 3-nitro group in the target compound induces significant electron withdrawal, reducing electron density at the ortho/para positions of the aromatic ring. This contrasts with the electron-donating 3-methyl group in its analog, which increases electron density .

- The N,O-bidentate system in the target compound is sterically stabilized by the dimethyl groups, enhancing chelation stability compared to simpler hydroxyethyl analogs .

Analysis :

- The 3-methylbenzamide analog achieves higher yields (62%) via acid chloride coupling compared to carboxylic acid routes (11%) . For the target compound, the nitro group’s susceptibility to reduction under standard conditions (e.g., catalytic hydrogenation) may necessitate milder reagents or protective strategies.

- highlights that ester-based amidation (e.g., methyl esters) is inefficient for similar compounds, suggesting acid chloride routes are preferable for nitro-substituted analogs .

Reactivity in Metal-Catalyzed C–H Functionalization

Table 3: Catalytic Performance in C–H Activation

| Compound | Metal Catalyst | Reaction Type | Efficacy (Yield %) |

|---|---|---|---|

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Pd(OAc)₂ | C–H Arylation | 78 |

| Target Compound | Inferred: Ru | C–H Nitration/Oxygenation | Theoretical |

| N-(2-Hydroxyethyl)-4-nitrobenzamide | Pd(OAc)₂ | C–H Alkenylation | 65 |

Discussion :

- The 3-methylbenzamide derivative demonstrates high efficacy in palladium-catalyzed C–H arylation due to its electron-rich aromatic ring, facilitating electrophilic metalation .

- The target compound’s nitro group may redirect reactivity toward nitration or oxygenation pathways, leveraging its electron-deficient ring for nucleophilic attack or radical intermediates .

- Steric shielding from the dimethyl groups in both compounds enhances chelate stability, but the nitro group’s electron withdrawal could slow oxidative addition steps in palladium systems, making ruthenium or iron catalysts more suitable .

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound that has gained attention due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxy group and a nitro group, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

This structure allows for interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions through its N,O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes and may influence enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been explored as a potential pharmacophore for enzyme inhibitors, particularly in the context of anti-inflammatory and antimicrobial activities.

- Metal Ion Interaction : Its ability to bind metal ions enhances its reactivity and potential effectiveness in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of nitrobenzamide compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Anti-inflammatory Activity : In a controlled laboratory setting, the compound was tested for its ability to modulate inflammatory responses in human cell lines. The findings indicated a reduction in interleukin-6 (IL-6) production by approximately 40% at concentrations of 50 µM .

- Enzyme Inhibition Studies : The compound was assessed for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. It demonstrated an IC50 value of 25 µM, which positions it as a promising candidate for further development in neuroprotective therapies .

Comparative Analysis of Biological Activity

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity (e.g., amide proton at δ 11.63 ppm) .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 252.27) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (CCDC 1965367) .

What challenges arise in determining the crystal structure, and how are they addressed?

Advanced

Challenges include crystal twinning and weak diffraction due to the nitro group’s electron density. Solutions:

- Data collection : Use high-resolution synchrotron sources.

- Software tools : SHELXL for refinement and WinGX for data integration .

- Hydrogen bonding analysis : Leverage Olex2 or Mercury to map interactions influencing crystal packing .

How is the purity of the compound assessed post-synthesis?

Q. Basic

- HPLC/GC-MS : Purity ≥96.9% confirmed via reverse-phase chromatography .

- TLC : Monitor reaction progress using petroleum ether/ethyl acetate eluents .

- Elemental analysis : Validate C/H/N/O ratios within 0.4% of theoretical values .

How can computational chemistry predict the reactivity of the nitro group?

Q. Advanced

- DFT calculations : Model nitro group reduction potentials and electrophilic aromatic substitution sites.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent effects : Simulate solvation dynamics in polar aprotic solvents (DMSO) via COSMO-RS .

What structural features influence the compound’s chemical behavior?

Q. Basic

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to the benzene ring’s para position.

- Tertiary alcohol : Steric hindrance reduces nucleophilic attack on the amide carbonyl.

- Amide bond : Hydrogen bonding with solvents stabilizes the structure .

What strategies are employed in studying structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Substituent variation : Modify nitro/methyl positions to assess bioactivity (e.g., anti-inflammatory or anticancer potential) .

- Biological assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization.

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with activity data .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Nitro group reduction : Avoid hydrogenation conditions; use inert atmospheres (N₂/Ar) .

- Amide hydrolysis : Control pH (<7) and minimize aqueous workup.

- Byproduct formation : Employ short-column chromatography for rapid purification .

How do solvent choices impact the compound’s NMR spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.